molecular formula C18H16ClNO3 B5644230 4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate

4-{[(4-chlorophenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate

Cat. No. B5644230
M. Wt: 329.8 g/mol
InChI Key: FRSXVRJLPVMOCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The compound's synthesis involves anionic reactions leading to substances that undergo sequential ring-closing metathesis and radical cyclization, yielding bicyclic products (Clive & Cheng, 2001).

Molecular Structure Analysis

  • The molecular structure and spectroscopic data of similar compounds have been obtained from DFT (Density Functional Theory) calculations, providing insights into geometry optimization, vibrational spectra, and molecular parameters such as bond length and angle (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

  • Studies on the nucleofugality patterns in the aminolysis and phenolysis of S-aryl O-aryl thiocarbonates provide insights into the chemical reactivity of such compounds (Castro et al., 2009).

Physical Properties Analysis

  • The introduction of asymmetric di-tert-butyl groups and twisted-biphenyl structures in similar molecules has been shown to influence physical properties like dielectric constants, moisture absorption, solubility, and glass transition temperatures (Chern, Twu, & Chen, 2009).

Chemical Properties Analysis

  • Studies on the molecular docking and quantum chemical calculations of similar compounds reveal information about their chemical reactivity, molecular electrostatic potential, and biological effects based on molecular docking predictions (Viji et al., 2020).

properties

IUPAC Name

[4-[(4-chlorophenyl)carbamoyl]phenyl] 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-12(2)11-17(21)23-16-9-3-13(4-10-16)18(22)20-15-7-5-14(19)6-8-15/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSXVRJLPVMOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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